![molecular formula C16H15FN2O3 B5117045 N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea](/img/structure/B5117045.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea, also known as BFEU, is a synthetic compound that has gained interest in the scientific community due to its potential applications in research. BFEU is a small molecule that can be synthesized in a laboratory and has been found to have various biochemical and physiological effects. The purpose of
作用機序
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea acts as a positive allosteric modulator of ion channels, which means it enhances the activity of the channel without directly interacting with the channel's binding site. This compound binds to a specific site on the ion channel, causing a conformational change that increases the channel's activity. The exact mechanism of this compound's action on ion channels is still being investigated, but it is thought to involve changes in the channel's gating properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of pain sensation, inflammation, and thermoregulation. This compound has been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. This compound has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to modulate body temperature, with some studies suggesting that it may have a role in thermoregulation.
実験室実験の利点と制限
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea has several advantages as a tool for scientific research, including its ability to selectively modulate ion channels, its well-established synthesis method, and its relatively low cost compared to other research tools. However, there are also limitations to using this compound in lab experiments, including its potential off-target effects on other ion channels and its limited solubility in water.
将来の方向性
There are several future directions for research on N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea, including the development of more potent and selective modulators of ion channels, the investigation of this compound's effects on other physiological processes beyond pain and inflammation, and the development of new drug delivery methods to enhance the bioavailability of this compound. Additionally, further research is needed to fully understand the mechanism of this compound's action on ion channels and to identify potential off-target effects.
合成法
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea can be synthesized through a multi-step process involving the reaction of 3-fluoroaniline with 1,3-benzodioxole-5-carboxylic acid, followed by the addition of urea. The final product is obtained through a purification process using chromatography. The synthesis of this compound has been well-established in the scientific literature and has been optimized for high yields and purity.
科学的研究の応用
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea has been found to have various scientific research applications, including as a tool for studying the function of ion channels in the brain. Ion channels are proteins that regulate the flow of ions across cell membranes and play a critical role in neuronal signaling. This compound has been shown to modulate the activity of certain ion channels, such as the TRPV1 channel, which is involved in pain sensation and inflammation.
特性
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-10(11-5-6-14-15(7-11)22-9-21-14)18-16(20)19-13-4-2-3-12(17)8-13/h2-8,10H,9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYQLIBBGKCWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824036 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

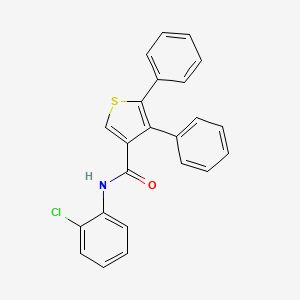
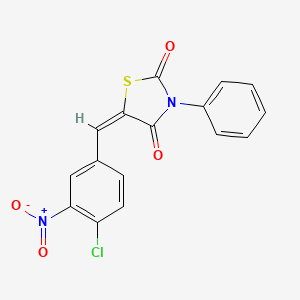
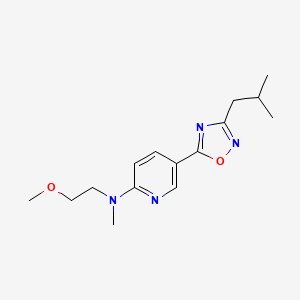
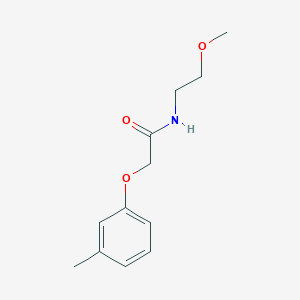
![{2-[2-(2-iodophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5117011.png)
![2-(allylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5117027.png)
![10-(diphenylmethylene)-4-(2-methoxy-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5117033.png)
![1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5117040.png)
![N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5117053.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5117059.png)
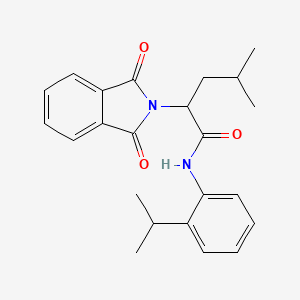
![1-(3-bromophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5117069.png)
![N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5117076.png)
